2-(Bromomethyl)-5-nitrobenzoic acid
Description
Significance and Context within Organic Synthesis and Advanced Materials Science
In the realm of organic synthesis, the utility of 2-(bromomethyl)-5-nitrobenzoic acid lies in the distinct reactivity of its functional groups. The bromomethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the introduction of the benzoic acid moiety onto a variety of substrates, including alcohols, amines, and thiols, to construct more elaborate molecular frameworks. This reactivity is foundational in the generation of diverse chemical libraries for drug discovery and in the targeted synthesis of specific bioactive molecules.
While direct and extensive research on the applications of this compound in advanced materials science is not widely documented, the properties of its constituent functional groups suggest significant potential. The presence of the aromatic ring and the polar nitro and carboxylic acid groups can influence the intermolecular interactions within a material, potentially leading to desirable properties such as thermal stability, liquid crystallinity, or specific optical characteristics. Substituted benzoic acids, in general, are explored as components of metal-organic frameworks (MOFs) and other functional polymers. The reactive bromomethyl group offers a convenient handle for grafting these molecules onto polymer backbones or other material surfaces, thereby modifying their chemical and physical properties.
Historical Perspective on Substituted Benzoic Acid Derivatives
The study of substituted benzoic acid derivatives has a rich history, dating back to the 19th century, following the initial discovery and characterization of benzoic acid itself in the 16th century. Early investigations by chemists like Justus von Liebig and Friedrich Wöhler laid the groundwork for understanding the structure and reactivity of benzoic acid. The first industrial synthesis of benzoic acid involved the hydrolysis of benzotrichloride, which often resulted in chlorinated benzoic acid derivatives.
Over the years, the development of new synthetic methodologies has enabled the preparation of a vast array of substituted benzoic acids with diverse functionalities. These compounds have become indispensable in various fields. For instance, the introduction of different substituent groups onto the benzene (B151609) ring has been shown to modulate the acidity of the carboxylic acid and influence the biological activity of the molecule. This has led to the development of numerous pharmaceuticals and agrochemicals derived from substituted benzoic acids. The systematic study of how substituents affect the properties of benzoic acid has been a cornerstone of physical organic chemistry, contributing to our understanding of electronic and steric effects in aromatic systems.
The following table provides a summary of key physicochemical properties for the closely related compound, 2-bromo-5-nitrobenzoic acid, which can offer insights into the expected characteristics of this compound. sigmaaldrich.comchemicalbook.comnih.gov
| Property | Value |
| Molecular Formula | C₇H₄BrNO₄ |
| Molecular Weight | 246.01 g/mol |
| Melting Point | 180-181 °C |
| Appearance | Solid |
| SMILES String | O=C(O)c1cc(ccc1Br)N+=O |
| InChI Key | UVFWYVCDRKRAJH-UHFFFAOYSA-N |
Interactive Data Table: Physicochemical Properties of 2-Bromo-5-nitrobenzoic Acid
Detailed research findings on the specific reaction kinetics and yields for syntheses directly involving this compound are limited in publicly accessible literature. However, the synthesis of its structural analog, methyl 2-(bromomethyl)-3-nitrobenzoate, has been described in patent literature, highlighting a feasible synthetic route. google.com The process involves the radical bromination of the corresponding methyl-substituted nitrobenzoate using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). A similar approach could likely be adapted for the synthesis of this compound from 2-methyl-5-nitrobenzoic acid.
The reactivity of this compound can be inferred from its constituent functional groups. The bromomethyl group is expected to be highly susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of various esters, ethers, and amines. The nitro group can be reduced to an amino group, which can then participate in a wide range of reactions, such as diazotization and amide bond formation. The carboxylic acid group provides a site for esterification, amidation, or salt formation, further expanding the synthetic possibilities.
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQUJFBMLKJQIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromomethyl 5 Nitrobenzoic Acid
Precursor Synthesis and Functional Group Transformations
The cornerstone of synthesizing 2-(bromomethyl)-5-nitrobenzoic acid lies in the efficient preparation of its immediate precursor, 2-methyl-5-nitrobenzoic acid. This can be achieved through two main strategies: the nitration of a benzoic acid derivative or the oxidation of a methyl-substituted nitroaromatic compound.
Approaches from Nitrobenzoic Acid Derivatives
A common pathway to 2-methyl-5-nitrobenzoic acid involves the nitration of 2-methylbenzoic acid (o-toluic acid). This electrophilic aromatic substitution reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The methyl group is an ortho-, para-director; however, the reaction conditions can be controlled to favor the formation of the desired 5-nitro isomer. It is important to note that the nitration of m-methylbenzoic acid can also lead to a mixture of isomers, including 2-nitro-3-methylbenzoic acid, 3-methyl-4-nitrobenzoic acid, and 2-nitro-5-methylbenzoic acid. google.comgoogle.com Careful control of reaction temperature, typically between -30 to -15 °C, can enhance the selectivity for the desired 2-nitro-3-methylbenzoic acid isomer from m-methylbenzoic acid, with reported selectivities reaching up to 87.2%. google.com
Alternatively, a less direct but viable route involves the nitration of methyl benzoate (B1203000) followed by saponification. orgsyn.orgaiinmr.com This method can offer advantages in terms of isomer separation. orgsyn.org
Approaches from Methyl-Substituted Benzoic Acids
An alternative strategy begins with a methyl-substituted nitroaromatic compound, such as 2-methyl-5-nitrotoluene. The synthesis of this precursor can be achieved through the nitration of toluene. The subsequent critical step is the oxidation of the methyl group to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are commonly used for this transformation. doubtnut.comvedantu.com The reaction is typically carried out in a basic medium, followed by acidification to yield the carboxylic acid. doubtnut.com It's worth noting that the oxidation of 2-nitrotoluene (B74249) itself can lead to 2-nitrobenzaldehyde, which is a precursor for other chemical syntheses. sciencemadness.org
Bromination Strategies for the Benzylic Position
With the precursor, 2-methyl-5-nitrobenzoic acid, in hand, the next crucial step is the introduction of a bromine atom at the benzylic position (the methyl group). This is typically achieved through radical bromination.
Radical Bromination Techniques (e.g., N-Bromosuccinimide, Dibromodimethylhydantoin)
The most widely employed method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. masterorganicchemistry.com This reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a hydrogen atom from the benzylic position, followed by reaction with NBS to propagate the chain and form the desired benzyl (B1604629) bromide. chemistrysteps.com The use of NBS is advantageous as it provides a low, constant concentration of bromine, which minimizes competing electrophilic addition to the aromatic ring. masterorganicchemistry.com
Another effective reagent for this transformation is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.govmanac-inc.co.jporganic-chemistry.org DBDMH is considered a stable and cost-effective alternative to NBS. google.com The reaction mechanism is similar to that of NBS, involving the generation of bromine radicals that selectively abstract the benzylic hydrogen. manac-inc.co.jp Lewis acid catalysts, such as zirconium(IV) chloride, can be employed to promote benzylic bromination with DBDMH under mild conditions. nih.gov
| Reagent | Initiator/Catalyst | Solvent | Conditions | Outcome |
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon tetrachloride (CCl₄), Dichloromethane (B109758) | Reflux, Light irradiation | Selective benzylic bromination |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | AIBN, Light irradiation | Dichloromethane, THF | Room temperature to reflux | Selective benzylic bromination |
| DBDMH | Zirconium(IV) chloride | Dichloromethane | Mild conditions | Catalyzed benzylic bromination |
Selective Bromination Protocols
Achieving high selectivity for mono-bromination at the benzylic position is a key challenge, as over-bromination to form dibromo species can occur. scientificupdate.com The selectivity of the bromination can be influenced by several factors, including the choice of solvent and the reaction conditions. For instance, using dichloromethane as a solvent for photo-initiated reactions with NBS has been shown to improve the yield of the desired mono-brominated product compared to thermally initiated reactions in chlorobenzene. gla.ac.uk
Furthermore, the choice of brominating agent and catalyst can direct the position of bromination. While radical initiators favor benzylic bromination, the use of Brønsted acids with reagents like DBDMH can promote electrophilic aromatic ring bromination instead. nih.govmanac-inc.co.jp This highlights the importance of carefully selecting the reaction protocol to ensure the desired regioselectivity.
Esterification and Carboxylic Acid Derivatization Routes
The carboxylic acid functional group in this compound can be readily converted into various derivatives, most commonly esters.
Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. numberanalytics.comlibretexts.orgchemguide.co.uk This is a reversible reaction, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or the water formed during the reaction is removed. masterorganicchemistry.com For small esters, the product can be distilled off as it forms. libretexts.org For larger esters, the reaction mixture may be heated under reflux to reach equilibrium. libretexts.org
The synthesis of methyl 2-(bromomethyl)-5-nitrobenzoate, a common derivative, proceeds from methyl 2-methyl-5-nitrobenzoate, which is synthesized by the esterification of 2-methyl-5-nitrobenzoic acid. chemicalbook.com The subsequent benzylic bromination is then carried out on the ester.
Other derivatization methods for carboxylic acids include conversion to acid chlorides, which can then react with alcohols to form esters under milder conditions, often in the presence of a base like pyridine (B92270). numberanalytics.com Silylation is another technique used to create derivatives for analytical purposes, for example, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govchromforum.org
| Derivatization Method | Reagents | Conditions | Product |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heating, Reflux | Ester |
| Acyl Chloride Formation followed by Esterification | Thionyl chloride (SOCl₂), then Alcohol, Base (e.g., Pyridine) | Varies | Ester |
| Silylation | BSTFA, TMCS | Varies | Silyl Ester |
Synthesis of Alkyl Esters (e.g., Methyl, Ethyl, tert-Butyl)
The synthesis of alkyl esters of this compound, such as the methyl, ethyl, and tert-butyl esters, is a critical step for various applications in organic synthesis, allowing for the protection of the carboxylic acid functionality or for modifying the compound's reactivity and solubility. These esters are typically synthesized through two primary routes: direct esterification of this compound or bromination of the corresponding alkyl 2-methyl-5-nitrobenzoate.
One common method for preparing these esters involves the radical bromination of the methyl group of an alkyl 2-methyl-5-nitrobenzoate. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable solvent like carbon tetrachloride or acetonitrile (B52724). chemicalbook.com For instance, the synthesis of methyl 2-(bromomethyl)-3-nitrobenzoate, a positional isomer, is achieved by reacting methyl 2-methyl-3-nitrobenzoate with NBS and AIBN under reflux conditions. chemicalbook.comgoogle.com This methodology is readily adaptable for the synthesis of the 5-nitro isomer.
Alternatively, the synthesis can proceed via esterification of the pre-formed this compound. The choice of esterification method depends on the specific alkyl group.
Methyl and Ethyl Esters: These are commonly prepared through Fischer esterification, where the carboxylic acid is refluxed with an excess of the corresponding alcohol (methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid.
tert-Butyl Esters: Due to the steric hindrance of the tert-butyl group, direct Fischer esterification is often inefficient. A common route involves the reaction of the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. evitachem.com
The selection of the synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
| Ester | Starting Material | Reagents | Key Conditions |
| Methyl 2-(bromomethyl)-5-nitrobenzoate | Methyl 2-methyl-5-nitrobenzoate | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Reflux in solvent (e.g., CCl4, acetonitrile) |
| Ethyl 2-(bromomethyl)-5-nitrobenzoate | This compound | Ethanol, Sulfuric Acid (catalyst) | Reflux |
| tert-Butyl 2-(bromomethyl)-5-nitrobenzoate | This compound | tert-Butyl alcohol, Sulfuric Acid (catalyst) | Reflux |
Formation of Activated Carboxylic Acid Derivatives
Activated carboxylic acid derivatives are compounds in which the hydroxyl group of the carboxylic acid is replaced by a group that is a better leaving group, rendering the acyl carbon more susceptible to nucleophilic attack. rutgers.edulibretexts.org These derivatives are highly reactive intermediates and are instrumental in the synthesis of other functional groups like amides and esters under mild conditions. msu.edu
For this compound, the most common activated derivatives are acid halides, particularly the acid chloride. The conversion of the carboxylic acid to its corresponding acyl chloride can be effectively achieved by treatment with thionyl chloride (SOCl₂). libretexts.org This reaction is often performed in an inert solvent, and the byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies purification.
Another type of activated derivative is the acid anhydride (B1165640). Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often using a strong dehydrating agent. However, for a specialized substrate like this compound, the formation of a mixed anhydride is a more common strategy in multistep syntheses.
The high reactivity of these activated derivatives, particularly the acid halides, necessitates that they are often prepared and used in situ or stored under anhydrous conditions to prevent hydrolysis back to the carboxylic acid. rutgers.edu
| Derivative | Reagent | Reaction Type | Key Features |
| 2-(Bromomethyl)-5-nitrobenzoyl chloride | Thionyl chloride (SOCl₂) | Acyl Chloride Formation | Highly reactive intermediate; gaseous byproducts simplify workup. |
| 2-(Bromomethyl)-5-nitrobenzoic anhydride | Dehydrating Agent | Anhydride Formation | Reactive acylating agent; can be symmetrical or mixed. |
Green Chemistry Approaches in Synthesis of Halogenated Nitrobenzoic Acids
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. snu.ac.kr In the context of synthesizing halogenated nitrobenzoic acids, several strategies can be employed to align with these principles.
A primary focus is the replacement of hazardous solvents and reagents. Traditional nitration reactions often employ a mixture of concentrated nitric and sulfuric acids, which leads to the generation of significant acidic waste. google.com Furthermore, halogenated solvents like carbon tetrachloride, sometimes used in bromination reactions, pose environmental and health risks. google.com Green chemistry approaches seek to replace these with more benign alternatives. This can include the use of solvent-free reaction conditions or the use of less toxic solvents.
Another key aspect is improving atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. snu.ac.kr Catalytic methods are often superior in this regard. For example, the development of solid acid catalysts or alternative nitrating systems can reduce the amount of waste generated. Research into the direct oxidation of substituted toluenes to benzoic acids using greener oxidants is also an active area. For instance, the oxidation of benzyl ketones to benzoic acids using cerium(IV) ammonium (B1175870) nitrate (B79036) in acetic acid has been described as a practical method. researchgate.net
Efforts to improve the environmental profile of these syntheses also include the development of processes that allow for the recycling of catalysts and solvents, and the minimization of energy consumption by performing reactions at lower temperatures or for shorter durations. google.com
| Green Chemistry Principle | Application in Halogenated Nitrobenzoic Acid Synthesis | Example/Benefit |
| Safer Solvents and Auxiliaries | Avoiding halogenated hydrocarbon solvents. | Replacing carbon tetrachloride in brominations with acetonitrile or performing reactions under solvent-free conditions. google.com |
| Waste Prevention | Reducing the use of stoichiometric strong acids in nitration. | Using catalytic amounts of acid or developing recyclable solid acid catalysts to minimize acidic waste streams. google.com |
| Catalysis | Employing catalytic reagents over stoichiometric ones. | Use of catalytic systems for oxidation or nitration to improve efficiency and reduce waste. snu.ac.kr |
| Atom Economy | Designing syntheses to maximize the incorporation of all materials into the final product. | Developing more direct synthetic routes that avoid protection/deprotection steps. snu.ac.kr |
Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl 5 Nitrobenzoic Acid
Nucleophilic Substitution Reactions at the Benzylic Bromide
The benzylic carbon in 2-(bromomethyl)-5-nitrobenzoic acid is electrophilic and readily undergoes nucleophilic substitution reactions. This process involves the displacement of the bromide ion by a wide range of nucleophiles. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures from this starting material.
Reactivity with Nitrogen-Centred Nucleophiles
Nitrogen-based nucleophiles, such as amines and their derivatives, react with this compound to form new carbon-nitrogen bonds. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide generated. A notable application involves the reaction with amine derivatives to synthesize precursors for complex heterocyclic compounds. For instance, the related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, reacts with 2,6-dioxopiperidin-3-ammonium chloride in the presence of triethylamine (B128534) to form an intermediate in the synthesis of Lenalidomide (B1683929). google.com This reaction proceeds via an initial nucleophilic attack of the piperidinedione nitrogen on the benzylic carbon, followed by an intramolecular cyclization.
| Reactant | Nitrogen Nucleophile | Reagents/Conditions | Product |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | 2,6-Dioxopiperidin-3-ammonium chloride | Triethylamine, Dimethylformamide (DMF) | 3-(1-Oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione |
| 4-(Bromomethyl)-3-nitrobenzoic acid | (2-Aminophenyl)methanol | Not specified | 4-(((2-(Hydroxymethyl)phenyl)amino)methyl)-3-nitrobenzoic acid |
Reactivity with Oxygen-Centred Nucleophiles
Oxygen-centered nucleophiles, including water, hydroxides, and alkoxides, readily displace the benzylic bromide. The reaction with sodium hydroxide (B78521) in an aqueous solvent, for example, leads to the formation of 2-(hydroxymethyl)-5-nitrobenzoic acid. Similarly, using an alkoxide, such as sodium methoxide (B1231860) in methanol, would yield the corresponding methyl ether, 2-(methoxymethyl)-5-nitrobenzoic acid. These are standard SN2 reactions, favored by the primary nature of the benzylic halide.
| Reactant | Oxygen Nucleophile | Reagents/Conditions | Product |
| This compound | Sodium Hydroxide | Water, Heat | 2-(Hydroxymethyl)-5-nitrobenzoic acid |
| This compound | Sodium Methoxide | Methanol | 2-(Methoxymethyl)-5-nitrobenzoic acid |
Reactivity with Sulfur-Centred Nucleophiles
Sulfur nucleophiles are known for their high nucleophilicity, and they react efficiently with benzylic halides. nih.gov Thiols (mercaptans) and their conjugate bases (thiolates) are potent nucleophiles that can displace the bromide from this compound to form thioethers. For example, the reaction of the related 4-(bromomethyl)-3-nitrobenzoic acid with 2-mercaptoethanol (B42355) results in the formation of 4-((2-hydroxyethyl)thiomethyl)-3-nitrobenzoic acid. sigmaaldrich.com
Thiourea is another effective sulfur nucleophile that can react to form an isothiouronium salt. researchgate.netnih.gov This salt can then be hydrolyzed under basic conditions to yield the corresponding thiol, providing an alternative route to sulfur-containing derivatives.
| Reactant | Sulfur Nucleophile | Reagents/Conditions | Product |
| 4-(Bromomethyl)-3-nitrobenzoic acid | 2-Mercaptoethanol | Not specified | 4-((2-Hydroxyethyl)thiomethyl)-3-nitrobenzoic acid |
| This compound | Thiourea | Ethanol, Reflux | S-(2-Carboxy-4-nitrobenzyl)isothiouronium bromide |
Reactivity with Carbon-Centred Nucleophiles
Carbon-based nucleophiles, such as cyanide ions, are used to form new carbon-carbon bonds, which is a key transformation for extending carbon chains. The reaction of a benzylic bromide with sodium cyanide, typically in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), yields the corresponding nitrile. chemspider.com In the case of this compound, this reaction would produce 2-(cyanomethyl)-5-nitrobenzoic acid. This nitrile can serve as a valuable intermediate, for example, through its hydrolysis to a carboxylic acid or reduction to an amine.
| Reactant | Carbon Nucleophile | Reagents/Conditions | Product |
| 2-Bromo-1-bromomethyl-5-methoxy-3-methyl benzene (B151609) | Sodium Cyanide | Dimethyl sulfoxide (DMSO), 90 °C | 2-(Cyanomethyl)-5-methoxy-3-methylbenzonitrile |
| This compound | Sodium Cyanide | Dimethyl sulfoxide (DMSO) | 2-(Cyanomethyl)-5-nitrobenzoic acid |
Reactions Involving the Nitro Group
The nitro group is a versatile functional group that can undergo several transformations, the most common of which is reduction to an amine.
Reduction of the Nitro Group to Amine Derivatives
The reduction of the aromatic nitro group to a primary amine is a crucial reaction, as it dramatically alters the electronic properties of the molecule, converting a strongly deactivating group into a strongly activating one. This transformation is typically achieved through catalytic hydrogenation or with chemical reductants.
Commonly used methods include the use of hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C). youtube.com This method is generally clean and efficient. Alternatively, metal-acid systems like tin(II) chloride (SnCl2) in an acidic medium or iron (Fe) in acetic acid are widely employed for this reduction. strategian.com The reduction of the closely related 2-bromo-5-nitrobenzoic acid to 2-bromo-5-aminobenzoic acid is readily accomplished using hydrogen gas over a palladium catalyst or with tin(II) chloride, indicating that these conditions would be effective for reducing this compound to 2-(bromomethyl)-5-aminobenzoic acid, provided the benzylic bromide can withstand the specific reaction conditions.
| Reactant | Reagents/Conditions | Product |
| 2-Bromo-5-nitrobenzoic acid | H2, Pd/C | 2-Bromo-5-aminobenzoic acid |
| 2-Bromo-5-nitrobenzoic acid | Tin(II) chloride (SnCl2) | 2-Bromo-5-aminobenzoic acid |
| This compound | H2, Pd/C or SnCl2 | 2-(Bromomethyl)-5-aminobenzoic acid |
Influence of the Nitro Group on Aromatic Reactivity
The nitro group is a powerful deactivating group in electrophilic aromatic substitution reactions due to its strong electron-withdrawing nature. This deactivation arises from both resonance and inductive effects, which decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. The resonance structures of a nitro-substituted benzene ring show a partial positive charge at the ortho and para positions, directing incoming electrophiles to the meta position. oup.com
In the context of this compound, the nitro group at the 5-position deactivates the ring towards electrophilic attack. However, its position relative to the other substituents also plays a crucial role in directing any potential substitution reactions.
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can undergo a range of transformations typical for this functional group.
The thermal decarboxylation of benzoic acid and its derivatives generally requires high temperatures. Studies on nitrobenzoic acids have shown that they can undergo decarboxylation, with the reaction mechanism being influenced by the position of the nitro group and the solvent. oup.comoup.com For instance, the thermal decarboxylation of m- and p-nitrobenzoic acids in glycerol (B35011) has been found to follow a first-order rate law, suggesting a unimolecular mechanism (SE1). oup.com In contrast, the ortho-isomer's decarboxylation in the same solvent points towards a bimolecular mechanism (SE2). oup.comoup.com
For this compound, the presence of the electron-withdrawing nitro group is expected to influence the stability of any charged intermediates formed during decarboxylation. The reaction would likely require significant energy input and proceed via the cleavage of the bond between the carboxylic carbon and the aromatic ring. The specific pathway, whether unimolecular or bimolecular, would likely depend on the reaction conditions, including the solvent and temperature.
The carboxylic acid moiety can be readily converted into more reactive derivatives such as acid anhydrides and acyl halides.
Anhydride (B1165640) Formation: Symmetrical anhydrides can be formed from carboxylic acids through dehydration, often facilitated by a dehydrating agent like acetic anhydride. wikipedia.org For this compound, this would involve the reaction of two molecules of the acid to form 2-(bromomethyl)-5-nitrobenzoic anhydride. Asymmetrical anhydrides can also be synthesized, for example, by reacting the corresponding acyl chloride with a different carboxylate salt. libretexts.org The reaction of an alcohol with an anhydride can lead to the formation of an ester. libretexts.org
Acyl Halide Formation: The conversion of carboxylic acids to acyl halides is a common transformation that significantly increases the electrophilicity of the carbonyl carbon. wikipedia.orgorgoreview.com This is typically achieved using reagents that can convert the hydroxyl group into a better leaving group. orgoreview.com
Common reagents for the formation of acyl chlorides from carboxylic acids include:
Thionyl chloride (SOCl₂) orgoreview.comlibretexts.org
Oxalyl chloride ((COCl)₂) libretexts.org
Phosphorus pentachloride (PCl₅) wikipedia.org
Phosphorus trichloride (B1173362) (PCl₃) wikipedia.org
For the synthesis of an acyl bromide, phosphorus tribromide (PBr₃) is a suitable reagent. orgoreview.com The reaction of this compound with one of these reagents would yield the corresponding 2-(bromomethyl)-5-nitrobenzoyl halide. These acyl halides are versatile intermediates for the synthesis of esters, amides, and other carboxylic acid derivatives through nucleophilic acyl substitution. libretexts.org
Table 1: Common Reagents for Acyl Halide Formation
| Acyl Halide to be Formed | Reagent | Byproducts |
|---|---|---|
| Acyl Chloride | Thionyl chloride (SOCl₂) | SO₂ (g), HCl (g) |
| Acyl Chloride | Oxalyl chloride ((COCl)₂) | CO (g), CO₂ (g), HCl (g) |
| Acyl Chloride | Phosphorus pentachloride (PCl₅) | POCl₃, HCl (g) |
| Acyl Bromide | Phosphorus tribromide (PBr₃) | H₃PO₃ |
Mechanistic Studies of Key Transformation Pathways
While specific mechanistic studies on this compound are not extensively documented in publicly available literature, insights can be drawn from related compounds.
Kinetic studies on the solvolysis of o-nitrobenzyl bromide and o-nitrobenzoyl chloride provide valuable information. The solvolysis of o-nitrobenzyl bromide has been studied across various solvents and temperatures. scilit.commdpi.com The role of the ortho-nitro group has been investigated to determine if it acts as an intramolecular nucleophilic assistant. scilit.com Such assistance could stabilize the transition state of a substitution reaction at the benzylic carbon. The reaction rates are often analyzed using the Grunwald-Winstein equation to understand the influence of solvent nucleophilicity and ionizing power. scilit.com
For this compound, the kinetics of nucleophilic substitution at the bromomethyl group would be influenced by the electronic effects of both the nitro and carboxylic acid groups. The transition state for such a reaction would involve the breaking of the C-Br bond and the formation of a new bond with the incoming nucleophile. The stability of this transition state would be a key determinant of the reaction rate.
Solvents play a critical role in the outcome of reactions involving this compound and its derivatives. For solvolysis reactions, the solvent's nucleophilicity and ionizing power are paramount. scilit.com Polar protic solvents can stabilize charged intermediates and transition states, potentially favoring SN1-type mechanisms, while polar aprotic solvents might favor SN2 pathways.
Catalysts can also significantly influence the course of reactions. In the context of transformations of the carboxylic acid group, the formation of acyl halides is often carried out in the presence of a proton scavenger like pyridine (B92270) to neutralize the acidic byproducts. libretexts.org For reactions involving the aromatic ring, such as Friedel-Crafts acylation with the corresponding acyl halide, a Lewis acid catalyst like aluminum chloride is typically required to activate the acyl halide. wikipedia.org Furthermore, recent research has explored the use of nitro compounds as co-catalysts in certain Brønsted acid-catalyzed reactions, suggesting that the nitro group itself might participate in the catalytic cycle under specific conditions. acs.org The choice of catalyst can be crucial for achieving desired selectivity and yield in the chemical transformations of this compound.
Derivatives and Functionalized Compounds of 2 Bromomethyl 5 Nitrobenzoic Acid
Preparation of Novel Cyclic Structures
The bifunctional nature of 2-(bromomethyl)-5-nitrobenzoic acid, possessing both an electrophilic benzylic bromide and a nucleophilic carboxylate precursor, makes it an ideal starting material for the synthesis of various heterocyclic compounds through intramolecular and intermolecular cyclization reactions.
Synthesis of Isoindolone and Isoindoline (B1297411) Derivatives
Isoindolone scaffolds are prevalent in many biologically active compounds. A common strategy for the synthesis of isoindolone derivatives from this compound involves a two-step process. First, the carboxylic acid is converted to an amide, which is then followed by an intramolecular cyclization where the amide nitrogen displaces the benzylic bromide.
A notable example is the synthesis of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione, a key intermediate in the preparation of lenalidomide (B1683929) analogues. This is achieved by reacting methyl 2-bromomethyl-3-nitrobenzoate, a close derivative of the parent acid, with α-aminoglutarimide hydrochloride. scbt.com The reaction proceeds in the presence of a base, such as triethylamine (B128534), which facilitates the condensation and subsequent cyclization to form the isoindolone ring.
The general approach for synthesizing N-substituted isoindolinones from this compound is outlined below:
Amide Formation: The carboxylic acid group of this compound is reacted with a primary amine (R-NH₂) in the presence of a coupling agent or after conversion to an acid chloride. This forms the corresponding N-substituted benzamide.
Intramolecular Cyclization: The resulting amide is then treated with a base to facilitate the intramolecular nucleophilic substitution, where the amide nitrogen attacks the benzylic carbon, displacing the bromide and forming the five-membered lactam ring of the isoindolinone.
The synthesis of isoindoline derivatives, which are the reduced form of isoindolones, can be achieved through similar principles, often involving the cyclization of a precursor followed by reduction of the carbonyl group.
| Starting Material | Reagent | Product | Significance |
| Methyl 2-bromomethyl-3-nitrobenzoate | α-Aminoglutarimide hydrochloride, Triethylamine | 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione | Intermediate for lenalidomide analogues scbt.com |
| This compound | Primary Amine (R-NH₂) | N-Substituted 5-nitroisoindolin-1-one | Core structure in various bioactive molecules |
Formation of Quinazolinone and Quinazolinethione Frameworks
The synthesis of quinazolinone and quinazolinethione frameworks from this compound is more complex and typically requires a multi-step approach to first construct a 2-aminobenzamide (B116534) derivative. The general strategy involves the conversion of the bromomethyl group into a group that can be transformed into an amine, followed by cyclization with a one-carbon source.
A plausible synthetic route could involve:
Azide (B81097) Formation: The bromomethyl group is displaced by an azide ion (N₃⁻) to form 2-(azidomethyl)-5-nitrobenzoic acid.
Reduction: The azide and the nitro group are then reduced to their respective amines. The selective reduction of the azide in the presence of a nitro group can be challenging, but certain catalytic systems can achieve this. Alternatively, both groups can be reduced simultaneously to form 2-amino-5-aminomethylbenzoic acid.
Cyclization: The resulting 2-aminobenzamide derivative can then be cyclized with a suitable C1 source, such as a formic acid equivalent or an orthoester, to form the quinazolinone ring.
To obtain the corresponding quinazolinethione, the quinazolinone can be treated with a thionating agent, such as Lawesson's reagent. This reagent efficiently converts the carbonyl group of the quinazolinone into a thiocarbonyl group.
| Intermediate | Reagent | Product | Reaction Type |
| 6-Nitroquinazolin-4(3H)-one | Lawesson's Reagent | 6-Nitroquinazoline-4(3H)-thione | Thionation |
Conjugation with Biomolecules and Polymers
The distinct reactivity of the carboxylic acid and the bromomethyl group makes this compound an effective heterobifunctional crosslinker for the conjugation of biomolecules and for the functionalization of polymers.
Linker Chemistry for Bioconjugation
As a heterobifunctional crosslinker, this compound can be used to connect two different molecules. The carboxylic acid can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on a biomolecule, such as the lysine (B10760008) residues of a protein, forming a stable amide bond. The bromomethyl group can then react with a nucleophile, such as a thiol group on another biomolecule, to form a stable thioether linkage.
This two-step conjugation strategy allows for controlled and specific labeling and crosslinking of biomolecules, which is crucial for applications in diagnostics, therapeutics, and fundamental biological research.
Incorporation into Polymeric Architectures
The functional groups of this compound can be utilized to graft this molecule onto polymer backbones, thereby introducing new functionalities to the polymer.
Grafting via Esterification: The carboxylic acid group can be reacted with hydroxyl groups on a polymer (e.g., cellulose, polyvinyl alcohol) through an esterification reaction. This results in the polymer being functionalized with pendant bromomethyl-nitrobenzyl groups.
Grafting via Substitution: Alternatively, the bromomethyl group can be used to attach the molecule to polymers containing nucleophilic side chains.
Once grafted onto a polymer, the remaining functional groups of the this compound moiety can be further modified. For instance, the nitro group can be reduced to an amine, which can then be used for further conjugation or to alter the physicochemical properties of the polymer. This approach allows for the creation of functionalized polymers with tailored properties for applications in drug delivery, tissue engineering, and as functional coatings.
Design and Synthesis of Photoactive Derivatives
The 2-nitrobenzyl moiety is a well-known photolabile protecting group. Upon irradiation with UV light, typically in the range of 340-365 nm, the 2-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the bond connecting it to a substrate. This property makes this compound an excellent precursor for the synthesis of photoactive derivatives, particularly photocleavable linkers.
The mechanism of photocleavage involves the photo-induced excitation of the nitro group, which then abstracts a hydrogen atom from the benzylic position to form an aci-nitro intermediate. This intermediate rapidly rearranges to release the protected molecule and a 2-nitrosobenzaldehyde derivative. mdpi.comchemicalbook.com
Derivatives of this compound can be used to create photoactivatable "caged" compounds. For example, a biologically active molecule with a hydroxyl or amine group can be attached to the 2-nitrobenzyl core via an ether or amine linkage. This "caged" molecule is inactive until it is exposed to light, which triggers the cleavage of the linker and the release of the active molecule with high spatial and temporal control. This technology has found applications in DNA sequencing, controlled drug release, and the study of cellular processes.
| Derivative Type | Application | Mechanism | Key Feature |
| Photocleavable Linker | Caged Compounds, DNA Sequencing | Intramolecular rearrangement of the 2-nitrobenzyl group upon UV irradiation mdpi.comchemicalbook.com | Light-induced release of active molecules with high precision |
| Photoactivatable Probe | Controlled Drug Release | Photolysis of the nitrobenzyl ether or ester linkage | Spatiotemporal control over biological activity |
Development of Photoreleasable Caging Groups
Photoreleasable "caging" groups are chemical moieties that temporarily inactivate a biologically active molecule. The activity is restored upon irradiation, providing a high degree of spatial and temporal control. The 2-nitrobenzyl scaffold, which is the basis of this compound, is a cornerstone of this technology. nih.govresearchgate.net The synthesis of these caged compounds often involves the derivatization of a target molecule, such as a neurotransmitter, a cell-signaling molecule, or a peptide, with a photolabile group derived from a nitrobenzyl precursor. wiley-vch.deacs.org
The general mechanism involves an intramolecular hydrogen transfer from the benzylic position to the nitro group in an excited state, which initiates a cascade of reactions culminating in the cleavage of the bond linking the cage to the active molecule. researchgate.net This process releases the active molecule and a nitrosobenzaldehyde byproduct. wiley-vch.de Researchers have developed numerous derivatives of the basic nitrobenzyl structure to fine-tune the photochemical properties, such as the wavelength of activation, quantum yield of cleavage, and the properties of the released byproducts. acs.org For instance, the introduction of methoxy (B1213986) groups on the aromatic ring, as seen in 4,5-dimethoxy-2-nitrobenzyl (DMNB) derivatives, can improve the efficiency of the photorelease process. researchgate.net
While direct synthesis from this compound is a logical pathway, many studies focus on the final caged compound and its application. The synthesis typically proceeds by reacting the bromomethyl group with a suitable functional group on the target molecule. For example, the synthesis of a caged ATP (adenosine triphosphate) has been achieved by reacting a 1-(2-nitrophenyl)diazoethane with ATP, a method applicable to phosphates in general. wiley-vch.de This highlights the versatility of the nitrobenzyl framework in caging a wide array of biomolecules.
Light-Cleavable Linkers for Dynamic Systems
Beyond caging individual molecules, derivatives of this compound are instrumental in creating light-cleavable linkers for more complex, dynamic systems. These linkers can be incorporated into polymers, hydrogels, or attached to surfaces to create materials whose properties can be altered with light. nih.govrsc.org This allows for the development of "smart" materials that can degrade on command, release encapsulated contents, or change their surface chemistry to influence biological interactions. rsc.org
For example, nitrobenzyl-based linkers have been used to create photoresponsive hydrogels. nih.gov These hydrogels can be designed to degrade upon light exposure, releasing encapsulated cells or therapeutic agents. The rate of degradation can be controlled by the intensity and duration of the light stimulus. nih.gov Similarly, these linkers can be used to functionalize surfaces, creating patterns of bioactive molecules to guide cell growth or to study cellular responses with high precision. rsc.org
A notable application is in the construction of bifunctional linkers. For instance, a linker can be designed with a photolabile nitrobenzyl unit at one end and a group for chemoselective ligation, like a hydrazide, at the other. This allows for the immobilization of a biomolecule to a surface in an inactive state, followed by its light-induced release or the exposure of a new functional group to trigger a subsequent reaction. rsc.org The synthesis of such linkers often involves multi-step processes where the this compound core provides the essential photolabile component.
Advanced Applications in Chemical Sciences Utilizing 2 Bromomethyl 5 Nitrobenzoic Acid Derivatives
Applications in Targeted Organic Synthesis
The strategic placement of reactive functional groups on the benzene (B151609) ring of 2-(bromomethyl)-5-nitrobenzoic acid makes it a highly valuable synthon for constructing intricate molecular architectures. Its utility is most pronounced in the synthesis of heterocyclic compounds and pharmaceutical intermediates, where precise control over molecular assembly is paramount.
As a Versatile Building Block for Complex Molecules
The dual reactivity of this compound allows for sequential or one-pot reactions to build complex heterocyclic systems. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form new carbon-heteroatom bonds. Simultaneously, the carboxylic acid group can be converted into esters, amides, or other functionalities, providing a handle for further molecular elaboration. This versatility has been harnessed in the synthesis of a variety of complex molecules.
One notable example is the synthesis of substituted isoindolinones. The reaction of methyl 2-(bromomethyl)-5-nitrobenzoate with primary amines leads to the formation of N-substituted 5-nitroisoindolinones. The nitro group can then be reduced to an amine, which can be further functionalized, opening pathways to a diverse array of derivatives. For instance, in a study aimed at developing novel luciferase inhibitors, methyl 2-(bromomethyl)-5-nitrobenzoate was reacted with 4-(4-aminophenyl) butyric acid ethyl ester in the presence of pyridine (B92270) to yield 4-[4-(6-Nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-phenyl]-butyric acid ethyl ester. plos.org This intermediate was then further modified to probe its biological activity. plos.org
The strategic importance of this building block is also highlighted in the construction of other heterocyclic scaffolds, which are prevalent in medicinal chemistry. sigmaaldrich.comossila.com While direct examples are numerous, the general principle involves the initial reaction at the bromomethyl position, followed by cyclization reactions involving the carboxylic acid or its derivatives.
Synthetic Strategies for Pharmaceutical Intermediates (e.g., Lenalidomide (B1683929) Analogs)
A significant application of this compound derivatives lies in the synthesis of pharmaceutical agents, most notably analogs of lenalidomide. Lenalidomide is an immunomodulatory drug used in the treatment of multiple myeloma and other cancers. researchgate.netnih.gov The synthesis of lenalidomide and its analogs often involves the coupling of a substituted isoindolinone core with a derivative of glutarimide.
Methyl 2-(bromomethyl)-5-nitrobenzoate is a key intermediate in several patented synthetic routes to lenalidomide precursors. researchgate.netgoogle.com In a typical synthetic sequence, methyl 2-(bromomethyl)-5-nitrobenzoate is reacted with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to yield the nitro-precursor of lenalidomide, (3RS)-3-(7-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione. researchgate.net The reaction solvent can vary, with dimethylformamide (DMF) and acetonitrile (B52724) being commonly used. researchgate.net Subsequent reduction of the nitro group, often through catalytic hydrogenation using a palladium catalyst or with reducing agents like iron in the presence of ammonium (B1175870) chloride, affords lenalidomide. researchgate.net
The following table summarizes a typical synthetic approach for a lenalidomide precursor using a this compound derivative:
| Reactants | Reagents and Conditions | Product | Reference |
| Methyl 2-(bromomethyl)-3-nitrobenzoate, 3-aminopiperidine-2,6-dione hydrochloride | Triethylamine, Dimethylformamide (DMF) | (3RS)-3-(7-nitro-3-oxo-1H-isoindol-2-yl) piperidine-2,6-dione | researchgate.net |
| Methyl 2-(bromomethyl)-3-nitrobenzoate, 3-aminopiperidine-2,6-dione hydrochloride | Potassium Carbonate, N-Methyl-2-pyrrolidone (NMP) | (3RS)-3-(7-nitro-3-oxo-1H-isoindol-2-yl) piperidine-2,6-dione | researchgate.net |
The development of efficient and environmentally benign methods for the synthesis of these intermediates remains an active area of research, with a focus on reducing the use of hazardous solvents and reagents. researchgate.net
Role in Polymer Chemistry and Controlled Polymerization
A comprehensive search of the available scientific literature did not yield significant research demonstrating the application of this compound or its direct derivatives in the field of polymer chemistry, including as initiators in Atom Transfer Radical Polymerization (ATRP) or for the functionalization of polymer surfaces.
Initiator in Atom Transfer Radical Polymerization (ATRP)
While benzyl (B1604629) halides, in general, can be used as initiators for ATRP, no specific studies were identified that utilize this compound for this purpose. cmu.edu The presence of the carboxylic acid and nitro groups could potentially influence the polymerization process, but this has not been explored in the reviewed literature.
Functionalization of Polymer Surfaces
Similarly, there is a lack of published research on the use of this compound for the direct functionalization of polymer surfaces. While carboxylic acids can be used to modify surfaces, the specific utility of this compound in this context has not been reported. nih.gov
Development of Responsive Materials
The search for applications of this compound in the development of responsive materials also did not yield any direct results. While ortho-nitrobenzyl esters are a well-known class of photo-responsive compounds used in the design of light-sensitive polymers and materials, mdpi.comacs.orgresearchgate.netmdpi.comnih.gov there is no evidence in the surveyed literature that this compound has been specifically employed for this purpose. The unique substitution pattern of this compound may not lend itself to the same photochemical reactivity as the more commonly used ortho-nitrobenzyl derivatives.
Photocontrolled Release Systems
The 2-nitrobenzyl group, a core component of this compound, is a well-established photolabile protecting group (PPG), often referred to as a "caging" group. nih.govnih.govtcichemicals.com This property is harnessed to create photocontrolled release systems, where a bioactive molecule is rendered inactive by covalent linkage to the nitrobenzyl derivative and can be released with spatiotemporal precision upon irradiation with light. wikipedia.orgnih.gov
The release mechanism is typically initiated by UV light absorption (around 320-350 nm), which excites the nitro group. nih.govthieme-connect.de This leads to an intramolecular hydrogen abstraction from the benzylic carbon, followed by a rearrangement to form a 2-nitrosobenzaldehyde derivative and release the "caged" molecule, such as a carboxylic acid. wikipedia.orgresearchgate.net This process is often efficient, with quantum yields for cleavage reported to be in the range of 0.49–0.63 for similar 1-(2-nitrophenyl)ethyl phosphate (B84403) esters. nih.gov
Derivatives of this compound can be used to cage a wide variety of functional groups, including carboxylates, phosphates, amines (as carbamates), and alcohols. wikipedia.org For instance, a fluorescent dye like 6-carboxyfluorescein (B556484) can be linked to a biomolecule, such as DNA, via a 2-nitrobenzyl linker. nih.gov Irradiation with UV light quantitatively cleaves the linker, releasing the fluorophore. nih.gov This strategy is pivotal for applications like DNA sequencing by synthesis. nih.gov
| Caged Molecule Type | Protecting Group | Release Trigger | Key Finding | Reference |
| Glycine | N-benzylglycine | 253.7 nm light | First demonstration of a photolabile protecting group. | wikipedia.org |
| Carboxylic Acids | 2-nitrobenzyl ester | UV light (~340 nm) | Efficient release with formation of a 2-nitrosoketone byproduct. | researchgate.net |
| Fluorescent Dyes (e.g., 6-carboxyfluorescein) | 2-nitrobenzyl linker | UV light (~340 nm) | Complete cleavage of the linker from DNA, enabling biological analyses. | nih.gov |
| Signaling Lipids | ortho-nitrobenzyl (ONB) cages | Light | Allows for the controlled photorelease of active lipids in living cells. | rsc.orgrsc.org |
pH-Sensitive Hydrogel Crosslinkers
The carboxylic acid group on the this compound scaffold imparts pH sensitivity. This feature can be exploited in the design of "smart" hydrogels that respond to changes in environmental pH. nih.govnih.gov Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. nih.govnih.gov When derivatives of this compound are incorporated as crosslinkers, the swelling behavior of the hydrogel can be controlled by the ambient pH.
The reactive bromomethyl group allows the molecule to be covalently integrated into a polymer network. In acidic conditions (below the pKa of the carboxylic acid, which is around 4.3 for similar structures), the carboxyl group remains protonated and uncharged. nih.gov However, as the pH increases into the neutral or alkaline range, the carboxyl group deprotonates, becoming negatively charged. mdpi.com This introduction of fixed charges along the polymer chains leads to electrostatic repulsion and increased osmotic pressure within the hydrogel network, causing it to swell significantly. nih.govmdpi.com
This pH-responsive swelling and deswelling can be utilized for controlled drug delivery. nih.govnih.govmdpi.com A drug can be loaded into the hydrogel in its collapsed state at a low pH. When the hydrogel encounters a higher pH environment, such as in the intestines, it swells and releases the encapsulated drug. mdpi.comnih.gov The rate of drug release can be tuned by adjusting the crosslinking density and the concentration of the pH-sensitive monomer. nih.govresearchgate.net
| Hydrogel System | pH-Sensitive Component | Mechanism of Action | Application | Reference |
| Poly(acrylic acid) (PAA) networks | Carboxyl groups of PAA | Ionization of carboxyl groups above pKa leads to electrostatic repulsion and swelling. | Controlled drug release. | nih.gov |
| Polyvinyl alcohol (PVA) / Boric Acid | Borate ester crosslinks | pH-dependent stability of crosslinks. | Wound healing, controlled release of salvianolic acid B. | nih.gov |
| Chitosan-based hydrogels | Amine groups of chitosan | Protonation of amine groups at low pH causes swelling. | Drug delivery. | nih.gov |
| Hyperbranched polyglycerol (HPG) / Oxalic Acid | Ester crosslinks | pH-dependent hydrolysis of ester bonds. | Controlled drug release targeting the intestines. | mdpi.com |
Application as Probe Molecules in Chemical Biology
The structural features of this compound derivatives make them excellent candidates for the development of probe molecules for studying complex biological systems. These probes can be designed to report on specific molecular interactions or to elucidate enzymatic mechanisms.
Fluorescent Probes for Molecular Interactions
Derivatives of this compound can be engineered into fluorescent probes that signal the presence of specific biomolecules or changes in their environment. nih.gov A common strategy involves creating "turn-on" fluorescent probes. researchgate.net In these probes, the nitroaromatic system often acts as a quencher of a nearby fluorophore. The reactive bromomethyl group can be designed to react specifically with a target molecule, such as a protein or an enzyme. nih.gov This reaction can trigger a conformational or electronic change that disrupts the quenching mechanism, leading to a significant increase in fluorescence intensity. researchgate.netresearchgate.net
For example, a derivative could be synthesized where the bromomethyl group is positioned to react with a nucleophilic residue in a protein's binding site. Upon binding and reaction, the covalent attachment could alter the electronic properties of the nitrobenzoic acid moiety or displace it from a proximal fluorophore, thus "turning on" the fluorescence and signaling the interaction. researchgate.net Nitrobenzoxadiazole (NBD)-based probes, which share structural similarities, are widely used for their environmentally sensitive fluorescence and reactivity towards amines and thiols, allowing for site-specific protein labeling. nih.gov These probes are valuable for visualizing the localization of proteins in living cells and for quantifying molecular binding events. researchgate.netactivemotif.com
| Probe Type | Target | Sensing Mechanism | Key Feature | Reference |
| O-Nitrobenzoxadiazole (O-NBD) | Protein affinity labeling | Reaction with nucleophiles leads to fluorescence turn-on. | Small, bifunctional unit for visualizing mitochondria. | researchgate.net |
| Nitrobenzyl-based cages | Signaling lipids | Tethered fluorescent dye allows for imaging and quantification upon photorelease. | Spatial and temporal control of lipid signaling. | rsc.org |
| NBD-based probes | Biothiols (H2S, etc.) | Thiolysis of NBD ethers. | High reactivity and distinct colorimetric/fluorescent changes. | nih.gov |
| Reductively bound AMC | Protein carboxyl groups | Covalent labeling via sodium cyanoborohydride. | Simple method for studying protein modification and proteolysis. | nih.gov |
Tools for Mechanistic Enzymatic Studies
The reactivity of the bromomethyl group makes this compound derivatives useful as tools for studying enzyme mechanisms, particularly as affinity labels or mechanism-based inhibitors. nih.govresearchgate.net The bromomethyl group is an electrophilic alkylating agent that can form a covalent bond with nucleophilic amino acid residues, such as cysteine, histidine, or lysine (B10760008), which are often found in the active sites of enzymes. biosynth.com
Furthermore, by systematically varying the structure of the inhibitor—for example, by altering substituents on the aromatic ring—researchers can perform structure-activity relationship (SAR) studies. These studies help to map the topology of the active site and understand the forces that govern substrate binding and recognition. researchgate.net For instance, 2-bromo-5-nitrobenzoic acid itself has been noted for its inhibitory effect on enzymes like fibrinogen, highlighting the potential of this chemical scaffold in enzyme inhibition studies. biosynth.com
| Inhibitor Class | Target Enzyme(s) | Mode of Inhibition | Significance | Reference |
| 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Monoamine oxidase (MAO) | Reversible, selective inhibition. | Potential therapeutic agents. | researchgate.net |
| Flavonoids | Prolyl oligopeptidase (AP-M), Carboxypeptidase A (CP-A) | Irreversible inactivation through interaction with aromatic rings. | Elucidation of inhibitor-enzyme interactions. | researchgate.net |
| Galantamine | Acetylcholinesterase (AChE) | Reversible, competitive inhibition. | Treatment for Alzheimer's disease. | nih.gov |
| 2-Bromo-5-nitrobenzoic acid | Fibrinogen and other enzymes | Potent inhibitory effect. | Potential for developing treatments where protein synthesis is critical. | biosynth.com |
Advanced Spectroscopic and Computational Analysis of 2 Bromomethyl 5 Nitrobenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR for Structural Elucidation
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each proton, and the connectivity between adjacent protons. In the case of 2-(Bromomethyl)-5-nitrobenzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the benzylic protons of the bromomethyl group, and the aromatic protons on the substituted benzene (B151609) ring.
The acidic proton of the carboxylic acid group (-COOH) is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10-13 ppm, due to deshielding and hydrogen bonding. The two protons of the bromomethyl group (-CH₂Br) are chemically equivalent and would appear as a sharp singlet. Their chemical shift is influenced by the electronegative bromine atom and the adjacent aromatic ring, placing them in the range of 4.5-5.0 ppm.
The aromatic region will display a more complex pattern. The three protons on the benzene ring are in different chemical environments and will exhibit spin-spin coupling. Based on the substitution pattern, one would expect three distinct signals in the aromatic region, typically between 7.5 and 9.0 ppm. The proton at position 6 (H-6), situated between the bromomethyl and nitro groups, is expected to be a doublet. The proton at position 4 (H-4), adjacent to the nitro group, would likely appear as a doublet of doublets, and the proton at position 3 (H-3) would be a doublet.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Predicted values based on analogous structures and standard chemical shift increments. Solvent: DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | >13.0 | Broad Singlet |
| Aromatic H-6 | ~8.5 | Doublet (d) |
| Aromatic H-4 | ~8.3 | Doublet of Doublets (dd) |
| Aromatic H-3 | ~7.9 | Doublet (d) |
| -CH₂Br | ~4.8 | Singlet (s) |
Carbon (¹³C) NMR for Carbon Framework Analysis
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to each unique carbon atom.
The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 165-170 ppm region. The carbon atom of the bromomethyl group (-CH₂Br) is found in the aliphatic region, generally between 30-35 ppm. The six aromatic carbons will have chemical shifts in the 120-150 ppm range. The carbons directly attached to the electron-withdrawing nitro group (C-5) and the bromine of the bromomethyl group (C-2) will be significantly influenced. Specifically, C-1 (attached to the -COOH group), C-2 (attached to the -CH₂Br group), and C-5 (attached to the -NO₂ group) are quaternary carbons and will typically show weaker signals compared to the protonated carbons (C-3, C-4, C-6). wisc.edu
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on analogous structures and standard chemical shift increments. Solvent: DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~166 |
| C-5 (Aromatic, C-NO₂) | ~148 |
| C-2 (Aromatic, C-CH₂Br) | ~142 |
| C-1 (Aromatic, C-COOH) | ~133 |
| C-4 (Aromatic, CH) | ~131 |
| C-6 (Aromatic, CH) | ~128 |
| C-3 (Aromatic, CH) | ~125 |
| -CH₂Br | ~31 |
Advanced 2D NMR Techniques for Connectivity Mapping
While 1D NMR spectra provide essential data, complex structures often require two-dimensional (2D) NMR experiments to resolve signal overlap and definitively establish atomic connectivity. semanticscholar.orgnih.gov
COSY (Correlation Spectroscopy): This homonuclear technique maps the coupling relationships between protons, typically those separated by two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the coupled aromatic protons: H-3 with H-4, and H-4 with H-6, confirming their positions relative to each other. No correlations would be expected for the singlet signals of the -COOH and -CH₂Br protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. An HSQC spectrum would show cross-peaks linking the -CH₂Br protons to the -CH₂Br carbon signal, and each aromatic proton (H-3, H-4, H-6) to its corresponding aromatic carbon (C-3, C-4, C-6).
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular framework by showing correlations between protons and carbons over two or three bonds. Key expected HMBC correlations for this compound would include:
The -CH₂Br protons correlating to the aromatic carbons C-1, C-2, and C-3.
The aromatic proton H-6 correlating to carbons C-2, C-4, and the -CH₂Br carbon.
The carboxylic acid proton correlating to C-1, C-2, and the carbonyl carbon (C=O).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecular structure.
Electrospray Ionization (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of polar, thermally labile molecules like this compound without significant decomposition. nih.gov The analysis can be performed in either positive or negative ion mode.
Negative Ion Mode: Due to the acidic nature of the carboxylic acid group, negative ion mode is often highly effective. The most prominent ion expected would be the deprotonated molecule, [M-H]⁻.
Positive Ion Mode: In positive ion mode, the protonated molecule [M+H]⁺ may be observed, though often less intensely than the negative ion. More commonly, adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are detected. ekb.eg
Under slightly higher energy conditions (in-source fragmentation or MS/MS), characteristic fragment ions can be generated. For this compound, expected fragmentation pathways include the loss of the bromine atom (-Br), the carboxylic acid group (-COOH), the nitro group (-NO₂), or combinations thereof.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places). rsc.org This precision allows for the determination of the elemental formula of a molecule or ion, as each unique combination of atoms has a distinct exact mass.
For this compound (C₈H₆BrNO₄), HRMS can be used to confirm its elemental composition. By comparing the experimentally measured accurate mass of the molecular ion to the calculated theoretical mass, the molecular formula can be validated with high confidence.
Table 3: Theoretical Exact Masses for HRMS Analysis of this compound
| Ion Formula | Ion Type | Theoretical Mass (m/z) |
| [C₈H₆⁷⁹Br¹⁴N¹⁶O₄ + H]⁺ | [M+H]⁺ | 260.96040 |
| [C₈H₅⁷⁹Br¹⁴N¹⁶O₄]⁻ | [M-H]⁻ | 259.94619 |
| [C₈H₆⁷⁹Br¹⁴N¹⁶O₄ + Na]⁺ | [M+Na]⁺ | 282.94234 |
The observation of an ion with a measured m/z value that matches one of these theoretical values to within a few parts per million (ppm) provides unequivocal evidence for the presence and elemental composition of the target compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectrum is a composite of vibrations from the carboxylic acid, nitro group, bromomethyl group, and the substituted benzene ring. While direct spectral data for this specific compound is not extensively published, a detailed analysis can be constructed from closely related molecules like 4-methyl-3-nitrobenzoic acid and 3-nitrobenzyl bromide. researchgate.netsigmaaldrich.com
The key functional groups and their expected vibrational frequencies are:
Carboxylic Acid Group (-COOH): This group gives rise to some of the most distinct bands in the IR spectrum. The O-H stretching vibration is expected to appear as a very broad band in the 2500-3300 cm⁻¹ region, a characteristic feature resulting from strong intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration is anticipated as a strong, sharp band around 1700-1725 cm⁻¹.
Nitro Group (-NO₂): The nitro group is characterized by two prominent stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically found in the 1500-1570 cm⁻¹ range and a symmetric stretch (ν_s(NO₂)) in the 1300-1370 cm⁻¹ range. researchgate.net In studies of 4-methyl-3-nitrobenzoic acid, these bands were observed experimentally and confirmed with DFT calculations. researchgate.netscirp.org A deformation vibration of the nitro group is also expected at lower wavenumbers, often around 845 cm⁻¹. researchgate.net
Bromomethyl Group (-CH₂Br): This group has several characteristic vibrations. The C-H stretching modes of the methylene (B1212753) group will appear in the 2950-3000 cm⁻¹ region. More importantly, CH₂ scissoring and wagging vibrations are expected near 1435 cm⁻¹ and 1220 cm⁻¹, respectively. The C-Br stretching vibration is typically observed as a strong band in the lower frequency region of 600-700 cm⁻¹. researchgate.net
Benzene Ring: The aromatic ring exhibits a series of characteristic vibrations. C-H stretching vibrations occur above 3000 cm⁻¹. researchgate.net The C-C stretching vibrations within the ring appear as a set of bands in the 1400-1625 cm⁻¹ region. The substitution pattern on the benzene ring (1,2,4-trisubstituted) will also give rise to a unique pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range, which can be diagnostic of the substitution pattern.
The table below summarizes the expected vibrational frequencies based on the analysis of related compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source/Analogue |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) | General for Carboxylic Acids |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | General for Carboxylic Acids |
| Nitro Group | Asymmetric stretch | 1500 - 1570 | researchgate.netscirp.org |
| Nitro Group | Symmetric stretch | 1300 - 1370 | researchgate.netscirp.org |
| Benzene Ring | C-C stretch | 1400 - 1625 | researchgate.net |
| Bromomethyl Group | CH₂ wagging | ~1220 | Inferred from Alkyl Halides |
| Benzene Ring | C-H out-of-plane bend | 700 - 900 | General for Trisubstituted Benzene |
| Bromomethyl Group | C-Br stretch | 600 - 700 | researchgate.net |
Electronic Spectroscopy (UV-Vis) for Chromophore Characterization
Electronic spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule, which are associated with its chromophores. The primary chromophore in this compound is the nitrobenzene (B124822) moiety.
The electronic spectrum is expected to be dominated by strong absorptions arising from π → π* transitions within the aromatic ring, which are significantly influenced by the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups. These groups are known to shift the absorption maxima to longer wavelengths (a bathochromic shift). For comparison, p-nitrobenzoic acid, a related compound, shows a strong absorption maximum (λ_max) around 270 nm. nih.gov
A weaker n → π* transition, associated with the non-bonding electrons of the oxygen atoms in the nitro group, may also be observed as a shoulder on the main absorption band or as a separate band at a longer wavelength. The bromomethyl group, being an auxochrome, is expected to have a minor electronic effect, possibly causing a small shift in the absorption bands compared to 2-methyl-5-nitrobenzoic acid.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing accurate data on bond lengths, bond angles, and intermolecular interactions.
Computational Chemistry and Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental techniques, allowing for the prediction of molecular properties and reactivity.
DFT calculations can effectively model the reactivity of this compound. The presence of two strong electron-withdrawing groups, -NO₂ and -COOH, deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups enhance the reactivity of the benzylic position.
The bromomethyl group is an excellent leaving group, making this position highly susceptible to nucleophilic substitution (S_N) reactions. Computational models, such as those using the B3LYP functional with a 6-31G* basis set, can be employed to model reaction pathways and determine activation energies. These calculations can help predict whether the substitution proceeds via an S_N1 mechanism (through a stable benzylic carbocation intermediate) or an S_N2 mechanism (a concerted attack by a nucleophile). The electron-withdrawing nature of the ring substituents would destabilize a carbocation, suggesting an S_N2 pathway might be favored for many nucleophiles. Computational analysis of similar benzyl (B1604629) bromide systems has shown that reaction mechanisms can involve the formation of cationic intermediates like phenonium ions. nih.gov
DFT methods are widely used to calculate the electronic structure and to simulate the spectroscopic properties of molecules with a high degree of accuracy. nih.gov For a molecule like this compound, calculations would typically be performed using a functional like B3LYP paired with a basis set such as 6-311++G. researchgate.netscirp.org
These calculations can provide:
Optimized Molecular Geometry: Predicting bond lengths and angles in the gaseous phase, which can be compared with X-ray data if available.
Vibrational Frequencies: Calculating the complete set of vibrational modes and their corresponding IR and Raman intensities. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and basis set limitations, providing a strong basis for assigning experimental spectra. scirp.org
Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and can be correlated with the electronic transitions observed in the UV-Vis spectrum.
Molecular Electrostatic Potential (MEP): Generating MEP maps to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule.
The table below outlines the typical application of DFT in analyzing this compound.
| Computational Method | Property Calculated | Relevance |
| DFT (e.g., B3LYP/6-311++G) | Optimized Geometry | Provides foundational 3D structure (bond lengths, angles). |
| DFT (e.g., B3LYP/6-311++G) | Vibrational Frequencies | Simulates IR and Raman spectra for peak assignment. nih.govresearchgate.net |
| TD-DFT | Electronic Transitions | Simulates UV-Vis spectrum and helps assign absorption bands. |
| DFT (NBO Analysis) | Charge Distribution | Analyzes orbital interactions and charge delocalization. |
| DFT (Frontier Orbitals) | HOMO/LUMO Energies | Predicts reactivity and correlates with electronic spectra. |
Chemical Stability and Degradation Pathways of 2 Bromomethyl 5 Nitrobenzoic Acid
Hydrolytic Stability under Acidic and Alkaline Conditions
Hydrolysis is a primary degradation pathway for many halogenated organic compounds. For 2-(Bromomethyl)-5-nitrobenzoic acid, the presence of the benzylic bromide functional group makes it particularly susceptible to reaction with water. Benzylic halides are known to undergo hydrolysis, which can be catalyzed by both acidic and alkaline conditions. tandfonline.com
Under neutral conditions, benzyl (B1604629) bromide decomposes slowly on contact with water, yielding hydrogen bromide. nih.gov However, the rate of this reaction is significantly influenced by the pH of the medium. ijsra.net Forced degradation studies on a closely related isomer, 4-bromomethyl-3-nitrobenzoic acid (ANB), revealed significant lability under both acidic and alkaline hydrolytic conditions. oup.com
Under Alkaline Conditions: The compound demonstrates even greater instability in alkaline environments. The hydrolysis of ANB was rapid at room temperature in an alkaline solution, with only about 2.5% of the initial compound remaining. oup.com The degradation is facilitated by the nucleophilic attack of hydroxide (B78521) ions on the electrophilic benzylic carbon, displacing the bromide ion. This process is generally faster than acid-catalyzed hydrolysis for benzylic halides.
| Condition | Remaining Compound (%) (Analog: 4-bromomethyl-3-nitrobenzoic acid) | Primary Degradation Product |
| Acid Hydrolysis (Room Temp) | 93 | 2-(Hydroxymethyl)-5-nitrobenzoic acid |
| Acid Hydrolysis (50°C) | 79 | 2-(Hydroxymethyl)-5-nitrobenzoic acid |
| Acid Hydrolysis (Reflux) | 6 | 2-(Hydroxymethyl)-5-nitrobenzoic acid |
| Alkaline Hydrolysis (Room Temp) | ~2.5 | 2-(Hydroxymethyl)-5-nitrobenzoic acid |
| Data derived from forced degradation studies on the analog 4-bromomethyl-3-nitrobenzoic acid. oup.com |
Oxidative Degradation Mechanisms
Oxidation is another significant degradation route for this compound, primarily targeting the benzylic carbon. nih.gov The oxidation of benzyl halides to their corresponding carbonyl compounds is a well-established chemical transformation. tandfonline.com
The benzylic C-H bonds are relatively weak and susceptible to oxidation. masterorganicchemistry.com Various oxidizing agents can promote this degradation. For example, benzyl bromides can be directly oxidized to the corresponding benzoic acids using hydrogen peroxide in the presence of a catalyst. organic-chemistry.org The presence of electron-withdrawing groups on the aromatic ring, such as the nitro group in this compound, generally facilitates higher yields in such oxidation reactions. organic-chemistry.org
A plausible mechanism for oxidative degradation involves the initial hydrolysis of the bromomethyl group to a benzyl alcohol (2-(hydroxymethyl)-5-nitrobenzoic acid), which is then further oxidized to an aldehyde (2-formyl-5-nitrobenzoic acid) and subsequently to the carboxylic acid (2-carboxy-5-nitrobenzoic acid, also known as 4-nitroisophthalic acid). organic-chemistry.org Other methods utilize molecular oxygen in the presence of catalysts like TEMPO (2,2,6,6-tetramethylpiperidyl-1-oxy), which can smoothly oxidize benzylic halides to aldehydes or ketones. tandfonline.com
| Oxidant/Catalyst System | Potential Degradation Products | Mechanism Notes |
| Hydrogen Peroxide / Na₂WO₄ | 2-(Hydroxymethyl)-5-nitrobenzoic acid, 4-Nitroisophthalic acid | Proceeds via an initial hydrolysis to the benzyl alcohol, followed by oxidation. organic-chemistry.org |
| Molecular Oxygen / TEMPO / KNO₂ | 2-Formyl-5-nitrobenzoic acid | Oxidation of the benzylic halide to the corresponding aldehyde. tandfonline.com |
| Potassium Permanganate (B83412) (KMnO₄) | 4-Nitroisophthalic acid | Strong oxidant that can cleave the benzylic C-H bond to form a carboxylic acid. masterorganicchemistry.com |
Photochemical Stability and Light-Induced Transformations
Exposure to light, particularly in the UV spectrum, can induce photochemical reactions in this compound. Halogenated aromatic compounds are known to absorb light in the UV region, which can lead to their degradation. nih.gov
The primary photochemical degradation pathway for brominated aromatic compounds is often reductive debromination, which involves the cleavage of the carbon-bromine (C-Br) bond. nih.govmdpi.com This process is due to the C-Br bond energy being lower than other bonds in the molecule, such as the C-C bond. mdpi.com For this compound, this would lead to the formation of a benzyl radical, which could then undergo various subsequent reactions, such as dimerization or reaction with solvent molecules.
The nitro group also plays a significant role in the photochemistry of the molecule. Nitroaromatic compounds are known to be photochemically active. The presence of both bromo and nitro functional groups can lead to complex degradation profiles. Studies on other brominated compounds have shown that photodegradation can be an effective method for their removal from the environment. mdpi.com The quantum yield, a measure of the efficiency of a photochemical process, for brominated flame retardants has been shown to increase with the number of bromine atoms. nih.gov While specific data for this compound is not available, forced degradation studies on its isomer, ANB, included evaluation under light exposure, indicating its potential photosensitivity. oup.com
Influence of Environmental Factors on Compound Integrity
The stability of this compound is significantly influenced by a combination of environmental factors, which can accelerate the degradation pathways discussed above. ijsra.netlettersinhighenergyphysics.comnih.gov
Temperature: Elevated temperatures generally increase the rate of chemical reactions. For this compound, higher temperatures will accelerate both hydrolytic and oxidative degradation. ijsra.netnih.gov The stability of standard solutions of the related compound ANB was found to be satisfactory for up to 48 hours under refrigeration, after which gradual hydrolysis was observed, highlighting the role of temperature in maintaining compound integrity. oup.com
pH: As detailed in the hydrolytic stability section, pH is a critical factor. The compound is highly labile in alkaline solutions and moderately unstable in acidic solutions. oup.com Therefore, maintaining a neutral pH is essential for minimizing hydrolytic degradation.
Light: As a photosensitive compound, protection from light, especially UV radiation, is necessary to prevent photochemical transformations and debromination. oup.comnih.gov Packaging in light-resistant containers is a standard practice for light-sensitive chemicals. lettersinhighenergyphysics.com
Presence of Oxidants: The presence of atmospheric oxygen or other oxidizing agents can promote the oxidative degradation of the benzylic position. tandfonline.comnih.gov Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can mitigate this degradation pathway.
| Environmental Factor | Impact on Stability | Primary Degradation Pathway Affected |
| Elevated Temperature | Decreases stability | Hydrolysis, Oxidation ijsra.netnih.gov |
| Acidic pH | Decreases stability | Hydrolysis oup.com |
| Alkaline pH | Significantly decreases stability | Hydrolysis oup.com |
| Light/UV Radiation | Decreases stability | Photochemical Degradation (Debromination) nih.gov |
| Oxygen/Oxidizing Agents | Decreases stability | Oxidation nih.gov |
Future Research Directions and Unexplored Potential
Novel Synthetic Routes and Sustainable Methodologies
The exploration of innovative and environmentally benign synthetic strategies for 2-(Bromomethyl)-5-nitrobenzoic acid and its derivatives is a burgeoning area of research. Current methodologies often rely on traditional bromination and nitration reactions, which can involve harsh reagents and generate hazardous waste. Future research is poised to focus on the development of greener alternatives.
Key areas for investigation include:
Catalytic Approaches: The use of novel catalysts, such as transition metal oxides or cooperative bifunctional catalysts, could enable more efficient and selective syntheses with reduced environmental impact. rsc.org The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these developments. chemistryforsustainability.orgdntb.gov.ua
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control for nitration and bromination reactions, minimizing the risks associated with handling hazardous intermediates.
Biocatalysis: The application of enzymes for the selective functionalization of the benzoic acid scaffold presents a highly sustainable and enantioselective route to chiral derivatives. chemistryforsustainability.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Methods | Higher efficiency, improved selectivity, reduced waste. | Development of reusable and non-toxic catalysts. rsc.org |
| Flow Chemistry | Enhanced safety, better process control, scalability. | Optimization of reactor design and reaction conditions. |
| Biocatalysis | High selectivity, mild reaction conditions, sustainability. | Enzyme discovery and engineering for targeted transformations. chemistryforsustainability.org |
Expanded Applications in Materials Science and Medicinal Chemistry
The unique combination of a reactive bromomethyl group, an electron-withdrawing nitro group, and a carboxylic acid handle makes this compound a valuable building block for new materials and therapeutic agents.
In materials science , future research could explore its use in:
Functional Polymers: The compound can be incorporated into polymer backbones or used as a surface modification agent to impart specific properties like flame retardancy, altered refractive index, or enhanced thermal stability.
Organic-Inorganic Hybrid Materials: The carboxylic acid group can act as an anchor to metal oxide surfaces, enabling the creation of hybrid materials with tailored electronic and optical properties.
In medicinal chemistry , the scaffold of this compound holds promise for the development of novel drugs. While its derivatives have been investigated for antimicrobial and anticancer properties, significant potential remains untapped. Future directions include:
Targeted Drug Delivery: The compound can serve as a linker to attach cytotoxic agents to targeting moieties, such as antibodies or peptides, for selective delivery to cancer cells.
Enzyme Inhibition: The electrophilic bromomethyl group can be exploited to design irreversible inhibitors for specific enzymes implicated in disease pathways. Research has shown that related compounds can inhibit enzymes involved in blood clotting and protein synthesis in cancer cells. biosynth.com
Prodrug Design: The nitro group can be used as a bioreductive trigger for the release of an active drug under hypoxic conditions, a characteristic of solid tumors.
| Application Area | Potential Use | Research Focus |
| Materials Science | Functional polymers, hybrid materials. | Synthesis of novel materials with tailored properties. |
| Medicinal Chemistry | Targeted drug delivery, enzyme inhibition, prodrugs. | Design and synthesis of new therapeutic agents. biosynth.com |
Advanced Mechanistic Insights through Integrated Experimental and Theoretical Studies
A deeper understanding of the reaction mechanisms and structure-property relationships of this compound is crucial for its rational design and application. The integration of experimental techniques with computational modeling will be instrumental in this endeavor.
Future research should focus on:
Reaction Kinetics and Thermodynamics: Detailed kinetic studies of its substitution and coupling reactions will provide valuable data for optimizing synthetic protocols.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict reactivity, elucidate reaction pathways, and understand the influence of substituents on the electronic properties of the molecule.
Spectroscopic Analysis: Advanced spectroscopic techniques, such as time-resolved spectroscopy, can be employed to probe the dynamics of its excited states and reactive intermediates.
Development of Supramolecular Assemblies Incorporating the Compound
The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding (via the carboxylic acid) and halogen bonding (via the bromine atom), makes it an attractive component for the construction of supramolecular assemblies.
Future research in this area could lead to the development of:
Crystal Engineering: The controlled self-assembly of the molecule and its derivatives into well-defined crystalline architectures with interesting optical or electronic properties.
Host-Guest Chemistry: The design of macrocyclic hosts that can selectively bind this compound, leading to applications in sensing or controlled release.
Self-Assembled Monolayers: The formation of ordered monolayers on various substrates, which could be utilized in molecular electronics or as functional coatings.
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a versatile and valuable chemical entity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(bromomethyl)-5-nitrobenzoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via bromination of 5-nitrobenzoic acid derivatives. For example, substituting the methyl group with bromine using brominating agents like N-bromosuccinimide (NBS) in the presence of catalysts such as FeCl₃ or AlCl₃ . Optimization involves adjusting temperature (60–80°C), solvent polarity (e.g., DCM or CCl₄), and stoichiometric ratios. Hydrolysis of ester precursors (e.g., methyl 2-bromo-5-nitrobenzoate) under acidic or basic conditions can also yield the acid .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Catalyst Loading | 5–10 mol% |
| Reaction Time | 4–8 hours |
| Solvent | Dichloromethane (DCM) |
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use NMR (¹H/¹³C) to identify the bromomethyl (–CH₂Br) and nitro (–NO₂) groups. Mass spectrometry (MS) confirms molecular weight (260.04 g/mol) . X-ray crystallography (e.g., ORTEP-III) resolves crystal packing and hydrogen-bonding motifs, critical for understanding reactivity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromomethyl group in nucleophilic substitution reactions?
- Methodological Answer : The bromomethyl group undergoes SN2 reactions due to its primary alkyl halide nature. Steric hindrance is minimal compared to aryl bromides, enabling efficient substitution with amines, thiols, or alkoxides. Computational studies (DFT) can model transition states and predict regioselectivity . Compare with bromo-substituted analogs (e.g., 2-bromo-5-nitrobenzoic acid) to assess electronic effects of the methyl group .
Q. How do competing substituents (nitro vs. bromomethyl) influence reduction pathways?
- Methodological Answer : The nitro group (–NO₂) is reducible to –NH₂ using H₂/Pd-C or SnCl₂/HCl, while the bromomethyl group remains intact under mild conditions. Advanced studies use controlled-potential electrolysis or selective catalysts (e.g., Zn/NH₄Cl) to prioritize nitro reduction. Monitor intermediates via HPLC-MS .
Q. What strategies resolve contradictions in reported catalytic systems for coupling reactions involving this compound?
- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields may arise from ligand choice (e.g., Pd(PPh₃)₄ vs. XPhos) or base (K₂CO₃ vs. Cs₂CO₃). Use Design of Experiments (DOE) to test variables systematically:
| Variable | Test Range |
|---|---|
| Ligand | Bidentate vs. monodentate |
| Temperature | 80–120°C |
| Solvent | DMF vs. toluene |
- Reference cross-coupling data from structurally similar compounds (e.g., 2-bromo-5-nitrobenzoic acid) .
Q. How can computational tools predict the bioactivity of this compound derivatives?
- Methodological Answer : Use molecular docking (AutoDock Vina) to screen derivatives against microbial targets (e.g., bacterial enzymes). Train QSAR models on nitroaromatic compounds with known antimicrobial data . Validate predictions with in vitro assays (MIC tests against S. aureus and E. coli).
Data Analysis and Validation
Q. What analytical workflows address purity challenges in synthesized batches?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with ion chromatography to detect acidic byproducts. For trace metal analysis (e.g., residual catalysts), use ICP-MS . Cross-validate with melting point data (literature range: 178–181°C) .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
